molecular formula C21H22O8 B14511434 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one CAS No. 63591-70-8

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one

Cat. No.: B14511434
CAS No.: 63591-70-8
M. Wt: 402.4 g/mol
InChI Key: RJUQTZSXHUUIHT-UHFFFAOYSA-N
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Description

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is a synthetic polymethoxyflavone (PMF) of high interest in chemical and pharmacological research. This compound features a distinct substitution pattern with five methoxy groups, a characteristic that significantly influences its physicochemical properties and biological interactions. PMFs are a recognized subclass of flavonoids, which are a major class of compounds within natural product research . This compound serves as a critical reference standard in analytical chemistry for the identification and quantification of novel flavones in plant extracts using techniques such as LC-MS and NMR. Its well-defined structure also makes it a valuable intermediate or building block in synthetic organic chemistry for the development of more complex flavonoid-derived molecules. Researchers utilize this and related compounds, such as those with variations in methoxy group positioning , to conduct structure-activity relationship (SAR) studies. These studies are fundamental to understanding how the number and pattern of methoxy groups on the flavone core affect biological activity, guiding the rational design of new agents. FOR RESEARCH USE ONLY (RUO). Not intended for diagnostic, therapeutic, or any human or veterinary use. This product is strictly for laboratory research applications.

Properties

CAS No.

63591-70-8

Molecular Formula

C21H22O8

Molecular Weight

402.4 g/mol

IUPAC Name

5,6,7-trimethoxy-2-(2,4,5-trimethoxyphenyl)chromen-4-one

InChI

InChI=1S/C21H22O8/c1-23-13-9-16(25-3)15(24-2)7-11(13)14-8-12(22)19-17(29-14)10-18(26-4)20(27-5)21(19)28-6/h7-10H,1-6H3

InChI Key

RJUQTZSXHUUIHT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate methoxy-substituted benzaldehydes with chromone derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to ensure the quality and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrochromones or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one: has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme inhibition and protein interactions.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s multiple methoxy groups allow it to form hydrogen bonds and other interactions with its targets, influencing their activity and function. Pathways involved may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one
  • CAS Registry Number : 1168-42-9
  • Molecular Formula : C₁₉H₁₈O₆
  • Molecular Weight : 342.34 g/mol
  • Synonyms: 4',5,6,7-Tetramethoxyflavone; Scutellarein tetramethyl ether

Structural Features :

  • The compound is a flavone derivative with a benzopyran-4-one core.
  • A-ring substitution : Methoxy groups at positions 5, 6, and 6.
  • B-ring substitution: A 2,4,5-trimethoxyphenyl group at position 2 of the benzopyranone scaffold .

Comparison with Structurally Related Compounds

4',5,6,7-Tetramethoxyflavanone

  • Key Difference: Flavanone (saturated C-ring) vs. flavone (unsaturated C₂–C₃ bond).
  • Impact: Flavanones exhibit reduced planarity compared to flavones, affecting π-π stacking interactions in biological systems .

3,5,7-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • Key Difference : A-ring substitution (3,5,7-trimethoxy vs. 5,6,7-trimethoxy) and B-ring substitution (4-methoxy vs. 2,4,5-trimethoxy).
  • The 2,4,5-trimethoxy B-ring in the target compound may improve hydrophobic interactions in protein binding pockets .

5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one

  • Key Difference : Hydroxyl group at position 5 vs. methoxy in the target compound.
  • Impact :
    • The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing solubility but reducing membrane permeability .
    • Methoxy groups in the target compound confer higher lipophilicity (predicted logP ~3.2), favoring blood-brain barrier penetration .

5,7-Dihydroxy-3',4',5'-trimethoxyflavone

  • Key Difference : Hydroxyl groups at positions 5 and 7 vs. methoxy groups in the target compound.
  • Impact :
    • Hydroxyl groups enhance radical scavenging activity (e.g., antioxidant properties) but reduce metabolic stability due to susceptibility to glucuronidation .
    • The 3',4',5'-trimethoxy B-ring in this analog may confer distinct binding modes in kinase inhibition compared to the 2,4,5-trimethoxy substitution .

Structural and Functional Data Table

Compound Name A-Ring Substitution B-Ring Substitution Core Structure Key Properties/Activities References
Target Compound 5,6,7-Trimethoxy 2,4,5-Trimethoxy Flavone High lipophilicity (logP ~3.2); IL-6 docking
4',5,6,7-Tetramethoxyflavanone 5,6,7-Trimethoxy 4'-Methoxy Flavanone Reduced planarity; lower bioactivity
3,5,7-Trimethoxy-2-(4-methoxyphenyl)-flavone 3,5,7-Trimethoxy 4-Methoxy Flavone Enhanced metabolic stability
5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxy)-flavone 6,7,8-Trimethoxy 4-Methoxy Flavone Higher solubility; antioxidant potential
5,7-Dihydroxy-3',4',5'-trimethoxyflavone 5,7-Dihydroxy 3',4',5'-Trimethoxy Flavone Strong antioxidant; kinase inhibition

Research Findings and Implications

  • Crystallography : The target compound’s methoxy groups influence molecular conformation, as seen in related flavones where dihedral angles between aromatic rings range from 61° to 85° . Weak C–H···O and C–H···π interactions stabilize crystal packing .
  • Biological Activity :
    • The 2,4,5-trimethoxy B-ring in the target compound may enhance binding to IL-6 via hydrophobic pockets, as suggested by molecular docking studies .
    • Fully methoxylated analogs generally exhibit better bioavailability than hydroxylated derivatives due to resistance to phase II metabolism .
  • Toxicity : Methoxy-substituted flavones may exhibit skin/eye irritation and acute oral toxicity (GHS Category 4), necessitating careful handling .

Biological Activity

5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one, a complex flavonoid compound, has garnered attention in recent years due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 5,6,7-Trimethoxy-2-(2,4,5-trimethoxyphenyl)-4H-1-benzopyran-4-one is C21H22O8C_{21}H_{22}O_8 with a molecular weight of 402.39 g/mol. The compound features multiple methoxy groups which contribute to its bioactivity and solubility characteristics.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . A study demonstrated that derivatives of benzopyran compounds showed potent antiproliferative effects against various cancer cell lines. For instance, certain derivatives achieved IC50 values as low as 20.47 μM against MCF cells, indicating strong potential for development as anticancer agents .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound 4lHeLa20.47Cell cycle arrest in G2/M phase
Compound 4oJurkat43.42Induction of apoptosis
Compound 15MCF35.45Inhibition of tubulin polymerization

The mechanisms through which these compounds exert their effects include:

  • Cell Cycle Arrest : Compounds like 4l and 4o have been shown to arrest the cell cycle at the G2/M phase, leading to increased apoptosis in treated cells .
  • Apoptosis Induction : Flow cytometry studies revealed that treatment with these compounds resulted in significant apoptosis, characterized by mitochondrial depolarization and caspase activation .

Antioxidant Activity

In addition to antitumor effects, the compound has demonstrated antioxidant properties . It has been suggested that the presence of multiple methoxy groups enhances its ability to scavenge free radicals, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Preliminary studies have indicated that derivatives of this compound may also possess anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines. This suggests a broader therapeutic potential beyond oncology.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in reducing tumor growth in animal models. For example, a study involving xenograft models showed significant tumor size reduction when treated with selected benzopyran derivatives .

Comparative Studies

Comparative analyses between different derivatives highlight the influence of structural modifications on biological activity. For instance, introducing electron-withdrawing groups significantly enhanced antiproliferative activity against specific cancer cell lines .

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